![molecular formula C20H27NO4 B2392350 (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate CAS No. 124002-38-6](/img/structure/B2392350.png)

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

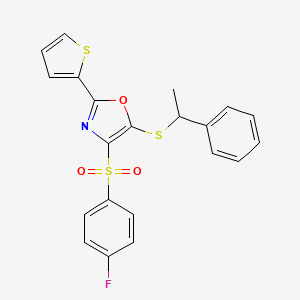

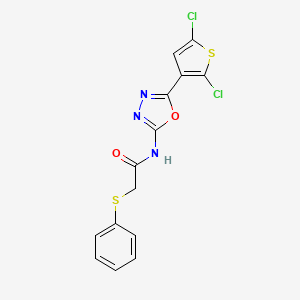

“(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate” is a complex organic compound . It is related to the class of compounds known as pyrroles, which are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the use of triethylamine and isobutyl chloroformate, followed by a reaction with trifluoroacetic acid and potassium carbonate . The exact synthesis process can vary depending on the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code provides a textual representation of the compound’s structure .Chemical Reactions Analysis

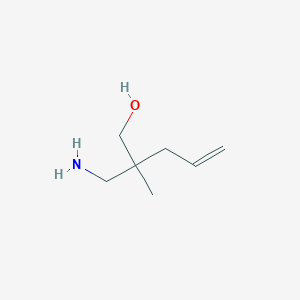

This compound can undergo various chemical reactions, including those involving amines, sulfonamines, and electrophilic olefins . The specific reactions and their outcomes can depend on the reaction conditions and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 295.4±13.0 °C and a predicted density of 1.076±0.06 g/cm3 .Scientific Research Applications

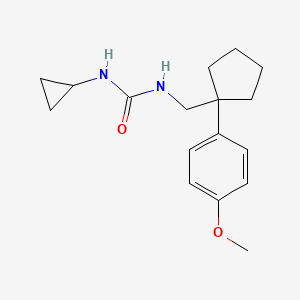

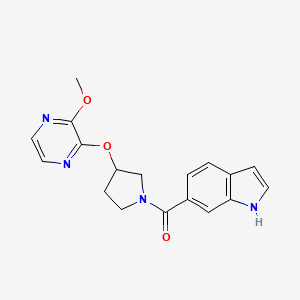

- Investigating this compound’s potential as an ACE inhibitor could lead to the development of novel antihypertensive drugs .

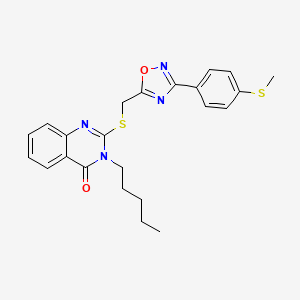

- The tert-butyl-substituted hetero-donor TADF compounds, like the one , may serve as non-doped TADF emitters for efficient OLEDs .

Antihypertensive Agents and ACE Inhibitors

Organic Light-Emitting Diodes (OLEDs)

Chemical Transformations and Reactivity

Future Directions

The future directions for the study and application of this compound could involve further exploration of its chemical reactions and potential biological activities. This could include studies on its interactions with various biological targets and its potential uses in pharmaceutical or industrial applications .

Mechanism of Action

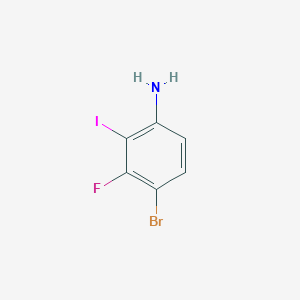

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrroles, which are known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

Pyrroles often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical environment of the target site.

Biochemical Pathways

Pyrroles are involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

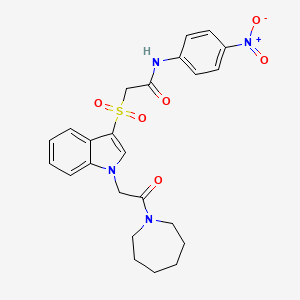

Pharmacokinetics

The presence of the tert-butyl group could potentially influence the compound’s pharmacokinetic properties . The tert-butyl group is known to enhance lipophilicity, which could improve cellular absorption and distribution. It could also affect the compound’s metabolic stability .

Result of Action

Based on the general biological activities of pyrroles, the compound could potentially modulate cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group could potentially enhance the compound’s stability under various environmental conditions . .

properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEGYGPYSYLFSB-ULQDDVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)

![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)

![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)